Cas no 55278-10-9 ((1-methylpyrrolidin-3-yl)acetonitrile)

(1-Methylpyrrolidin-3-yl)acetonitrile is a versatile nitrile derivative featuring a pyrrolidine backbone with a methyl substitution at the nitrogen position. This compound is of interest in organic synthesis and pharmaceutical research due to its reactive nitrile group, which serves as a precursor for further functionalization, such as reduction to primary amines or conversion to carboxylic acids. The 1-methylpyrrolidine moiety enhances solubility in polar solvents and may influence steric and electronic properties in target molecules. Its structural features make it a valuable intermediate for the development of bioactive compounds, including potential CNS-active agents. The compound is typically handled under controlled conditions due to its reactivity.
(1-methylpyrrolidin-3-yl)acetonitrile structure
55278-10-9 structure
Product Name:(1-methylpyrrolidin-3-yl)acetonitrile
CAS No:55278-10-9
MF:C7H12N2
MW:124.183581352234
CID:1006179
PubChem ID:45156971
Update Time:2025-06-08

(1-methylpyrrolidin-3-yl)acetonitrile Chemical and Physical Properties

Names and Identifiers

    • (1-methylpyrrolidin-3-yl)acetonitrile
    • AKOS006306357
    • DB-214616
    • SCHEMBL12561223
    • D77838
    • 55278-10-9
    • CS-W018373
    • 2-(1-methylpyrrolidin-3-yl)acetonitrile
    • Inchi: 1S/C7H12N2/c1-9-5-3-7(6-9)2-4-8/h7H,2-3,5-6H2,1H3
    • InChI Key: GYVCQZSSLIKUSZ-UHFFFAOYSA-N
    • SMILES: N1(C)CCC(CC#N)C1

Computed Properties

  • Exact Mass: 124.100048391g/mol
  • Monoisotopic Mass: 124.100048391g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 133
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 27Ų

Experimental Properties

  • Density: 0.949±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 213.3±13.0 ºC (760 Torr),
  • Flash Point: 81.2±9.1 ºC,
  • Solubility: Dissolution (66 g/l) (25 º C),

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Additional information on (1-methylpyrrolidin-3-yl)acetonitrile

(1-methylpyrrolidin-3-yl)acetonitrile (CAS No. 55278-10-9): An Overview of Its Properties, Applications, and Recent Research

(1-methylpyrrolidin-3-yl)acetonitrile (CAS No. 55278-10-9) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound, also known as 3-(cyanomethyl)-1-methylpyrrolidine, is characterized by its unique structure, which combines a pyrrolidine ring with a cyano group attached to a methylated nitrogen. This structure confers it with a range of chemical and biological properties that make it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active compounds.

The chemical formula of (1-methylpyrrolidin-3-yl)acetonitrile is C7H13N2, and it has a molecular weight of 127.19 g/mol. The compound is typically synthesized through the reaction of 3-pyrrolidinemethanol with acrylonitrile in the presence of a suitable catalyst, followed by methylation of the nitrogen atom. This synthetic route is well-documented in the literature and has been optimized to achieve high yields and purity.

In terms of physical properties, (1-methylpyrrolidin-3-yl)acetonitrile is a colorless liquid with a boiling point of approximately 145°C at atmospheric pressure. It is soluble in common organic solvents such as ethanol, acetone, and dichloromethane, making it easy to handle and process in laboratory settings. The compound's solubility in water is moderate, which can be advantageous for certain applications in aqueous media.

The biological activity of (1-methylpyrrolidin-3-yl)acetonitrile has been the subject of numerous studies. One area of particular interest is its potential as a precursor for the synthesis of chiral ligands and catalysts used in asymmetric synthesis. The pyrrolidine ring provides a chiral center that can be exploited to create enantiomerically pure compounds, which are crucial in pharmaceutical development where enantiomeric purity can significantly impact drug efficacy and safety.

Recent research has also explored the use of (1-methylpyrrolidin-3-yl)acetonitrile as an intermediate in the synthesis of novel antiviral agents. A study published in the Journal of Medicinal Chemistry highlighted the role of this compound in the development of inhibitors targeting viral proteases, which are key enzymes involved in viral replication. The researchers demonstrated that derivatives of (1-methylpyrrolidin-3-yl)acetonitrile exhibited potent antiviral activity against several RNA viruses, including influenza and coronaviruses.

In addition to its applications in antiviral drug development, (1-methylpyrrolidin-3-yl)acetonitrile has shown promise as a building block for the synthesis of neuroprotective agents. A study published in Bioorganic & Medicinal Chemistry Letters reported that derivatives of this compound exhibited neuroprotective effects by inhibiting neuronal cell death induced by oxidative stress. These findings suggest that (1-methylpyrrolidin-3-yl)acetonitrile could be a valuable starting material for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

The environmental impact and safety profile of (1-methylpyrrolidin-3-yl)acetonitrile have also been evaluated. Toxicological studies have shown that this compound has low acute toxicity when administered orally or dermally to laboratory animals. However, it is important to handle this compound with care to avoid prolonged exposure, as it may cause irritation to the eyes and skin. Proper personal protective equipment (PPE) should be used when handling this compound in laboratory settings.

In conclusion, (1-methylpyrrolidin-3-yl)acetonitrile (CAS No. 55278-10-9) is a multifunctional organic compound with a wide range of applications in chemical synthesis, pharmaceutical research, and biological studies. Its unique structural features make it an attractive intermediate for the development of novel drugs and biologically active compounds. Ongoing research continues to uncover new potential uses for this compound, further highlighting its importance in modern scientific endeavors.

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